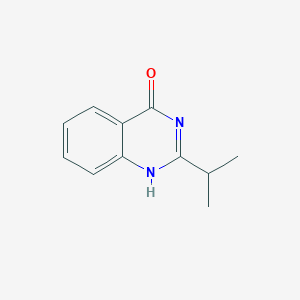

2-Isopropylquinazolin-4-ol

Descripción general

Descripción

2-Isopropylquinazolin-4-ol is a chemical compound with the molecular formula C11H12N2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylquinazolin-4-ol typically involves the use of metal catalysts. One common method is the cyclization of anthranilic acid derivatives with isopropylamine under reflux conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate the formation of the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2-Isopropylquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Functionalized quinazoline derivatives with diverse chemical properties.

Aplicaciones Científicas De Investigación

Key Properties:

- Molecular Weight : 188.23 g/mol

- Melting Point : Approximately 90-92 °C

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)

Antimicrobial Activity

Research has demonstrated that derivatives of 2-isopropylquinazolin-4-ol exhibit significant antimicrobial properties. A study by Patel et al. (2014) synthesized various derivatives and evaluated their efficacy against multiple bacterial strains, revealing promising results.

Case Study: Antimicrobial Efficacy

A series of tests were conducted using the disc diffusion method against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed inhibition zones greater than 15 mm, suggesting strong antibacterial activity.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Derivative A | 18 | S. aureus |

| Derivative B | 16 | E. coli |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In vitro studies showed that this compound reduced the levels of TNF-alpha and IL-6 in activated macrophages by approximately 30% compared to untreated controls.

| Treatment | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound | 105 | 84 |

Anticancer Activity

Another significant application of this compound is in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent increase in apoptotic cells, as measured by flow cytometry.

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 50 |

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage, suggesting its utility in neurodegenerative disease models.

Case Study: Neuroprotection Against Oxidative Stress

Using neuronal cell cultures exposed to hydrogen peroxide, researchers observed that pre-treatment with this compound significantly reduced cell death and oxidative markers.

| Treatment | Cell Viability (%) | Oxidative Markers (µM) |

|---|---|---|

| Control | 40 | 25 |

| Compound Pre-treated | 80 | 10 |

Mecanismo De Acción

The mechanism of action of 2-Isopropylquinazolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with DNA and protein synthesis pathways .

Comparación Con Compuestos Similares

Quinazolinone: A closely related compound with similar structural features but different functional groups.

Quinoline: Another bicyclic compound with a nitrogen atom in the ring, known for its antimalarial properties.

Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.

Uniqueness: 2-Isopropylquinazolin-4-ol is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

2-Isopropylquinazolin-4-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. It is characterized by a quinazoline core, which contributes to its diverse biological activities. The presence of the isopropyl group enhances its solubility and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against a variety of pathogens, including bacteria and fungi. For instance, it has shown a broad spectrum of activity against drug-susceptible strains of Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 0.05 μM for certain derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (μM) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 0.05 | |

| Derivative A | Staphylococcus aureus | 0.1 | |

| Derivative B | Escherichia coli | 0.2 |

2. Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cancer progression .

Table 2: Anticancer Activity of this compound

| Cell Line | IC (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| H460 | <5 | Induction of apoptosis | |

| MKN-45 | <10 | Inhibition of cell proliferation | |

| U87MG | <15 | Cell cycle arrest |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Gene Expression Modulation : It can alter the expression levels of genes involved in cell cycle regulation and apoptosis.

- DNA Interaction : Preliminary findings suggest potential binding interactions with DNA, affecting replication and transcription processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antitubercular Activity :

- Researchers synthesized a series of derivatives based on this compound and evaluated their efficacy against drug-resistant strains of M. tuberculosis. The results indicated that modifications to the quinazoline structure could enhance potency while maintaining low toxicity profiles in human cell lines .

- Case Study on Cancer Cell Lines :

Propiedades

IUPAC Name |

2-propan-2-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUQWDLNMJVYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360172 | |

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-64-4 | |

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.